3,6-Bis(4-aminobutyl)piperazine-2,5-dione
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Overview
Description
3,6-bis-(4-amino-butyl)-piperazine-2,5-dione is a chemical compound with the molecular formula C12H24N4O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis-(4-amino-butyl)-piperazine-2,5-dione typically involves the reaction of a cyclic α-N-protected active amino ester with an amine catalyst in an organic solvent. The process includes the following steps :
Obtaining a cyclic α-N protected active amino ester: This intermediate is crucial for the subsequent steps.
Reaction with an amine catalyst: The cyclic α-N protected active amino ester is added to a mixture containing an amine catalyst in an organic solvent.
Formation of the diketopiperazine: The reaction proceeds to form the desired 3,6-bis-(4-amino-butyl)-piperazine-2,5-dione.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-bis-(4-amino-butyl)-piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
3,6-bis-(4-amino-butyl)-piperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its use in drug delivery systems, particularly in the formulation of peptide and protein drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-bis-(4-amino-butyl)-piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, facilitating targeted delivery and controlled release of therapeutic agents. The molecular targets and pathways involved depend on the specific application and formulation of the compound .
Comparison with Similar Compounds
Similar Compounds
3,6-bis-(4-aminoalkyl)-2,5-diketopiperazines: These compounds share a similar core structure but differ in the length and nature of the alkyl chains.
N-protected 3,6-aminoalkyl-2,5-diketopiperazines: These derivatives have protective groups on the amino functionalities, enhancing their stability and reactivity.
Uniqueness
3,6-bis-(4-amino-butyl)-piperazine-2,5-dione is unique due to its specific structural features and reactivity.
Properties
IUPAC Name |
3,6-bis(4-aminobutyl)piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O2/c13-7-3-1-5-9-11(17)16-10(12(18)15-9)6-2-4-8-14/h9-10H,1-8,13-14H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYHTXOPSQBZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC1C(=O)NC(C(=O)N1)CCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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